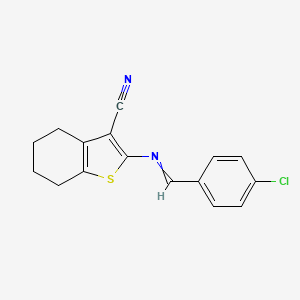
3-(7-Methoxybenzofuran-2-yl)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the molecular formula C12H10O4 Piperic acid . It is a naturally occurring organic compound found in black pepper and long pepper. Piperic acid is a derivative of piperine, the alkaloid responsible for the pungency of black pepper. It has a molecular weight of 218.21 g/mol and is known for its various applications in scientific research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Piperic acid can be synthesized through the hydrolysis of piperine. The process involves the following steps:
Extraction of Piperine: Piperine is extracted from black pepper using organic solvents such as ethanol or dichloromethane.
Hydrolysis: The extracted piperine is then hydrolyzed using a strong base like sodium hydroxide (NaOH) in an aqueous solution. The reaction is typically carried out under reflux conditions for several hours.
Acidification: The resulting solution is acidified using hydrochloric acid (HCl) to precipitate piperic acid.
Purification: The crude piperic acid is purified through recrystallization using solvents like ethanol or methanol
Industrial Production Methods
In industrial settings, piperic acid is produced using similar methods but on a larger scale. The process involves the extraction of piperine from black pepper, followed by hydrolysis and purification. Industrial production may also involve the use of advanced techniques such as chromatography for purification and isolation .
Analyse Chemischer Reaktionen
Types of Reactions
Piperic acid undergoes various chemical reactions, including:
Oxidation: Piperic acid can be oxidized to form piperonal, a compound used in the fragrance industry.
Reduction: Reduction of piperic acid can yield piperidine, a valuable intermediate in organic synthesis.
Substitution: Piperic acid can undergo substitution reactions, particularly at the double bonds in its structure
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions
Major Products Formed
Oxidation: Piperonal
Reduction: Piperidine
Substitution: Halogenated derivatives of piperic acid
Wissenschaftliche Forschungsanwendungen
Piperic acid has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Used in the fragrance industry for the synthesis of piperonal, a key ingredient in perfumes and flavorings .
Wirkmechanismus
The mechanism of action of piperic acid involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: Piperic acid disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: Piperic acid inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: It induces apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Piperic acid can be compared with other similar compounds such as:
Piperine: The parent compound from which piperic acid is derived. Piperine is more pungent and has different biological activities.
Piperonal: An oxidation product of piperic acid, used in the fragrance industry.
Piperidine: A reduction product of piperic acid, used as an intermediate in organic synthesis
List of Similar Compounds
- Piperine
- Piperonal
- Piperidine
Piperic acid stands out due to its unique combination of chemical reactivity and biological activities, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C12H10O4 |
|---|---|
Molekulargewicht |
218.20 g/mol |
IUPAC-Name |
3-(7-methoxy-1-benzofuran-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C12H10O4/c1-15-10-4-2-3-8-7-9(16-12(8)10)5-6-11(13)14/h2-7H,1H3,(H,13,14) |
InChI-Schlüssel |
CUNXGNXQIAHKMK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1OC(=C2)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(6-methoxybenzo[d]thiazol-2-yl)-2-(3-methoxyphenoxy)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B14119267.png)

![Acetonitrile, 2-(2,3,5,6-tetrahydro-7H-indeno[5,6-b]furan-7-ylidene)-](/img/structure/B14119275.png)

![3-[(3-chlorophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14119289.png)




![7-(4-fluorophenyl)-1,3-dimethyl-5-((3-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14119313.png)
![12-ethyl-20-(furan-2-carbonyl)-9-oxa-1,12-diazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-2(10),3,5,7,13,15,17,19-octaen-11-one](/img/structure/B14119333.png)

![Rivaroxaban Dimer Impurity;5-Chloro-N-[4-[(5S)-5-[[[(5-chloro-2-thienyl)carbonyl]amino]methyl]-2-oxo-3-oxazolidinyl]phenyl]-N-[2-[2-oxo-2-[[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl](/img/structure/B14119339.png)
![N-benzyl-3,4-dimethyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B14119358.png)
